N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-17(5-2)15(18)10-20-12-6-7-13-11(3)8-16(19)21-14(13)9-12/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAGPRXZKLCNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Pechmann condensation employs concentrated sulfuric acid or polyphosphoric acid to catalyze the cyclization of resorcinol and ethyl acetoacetate into 7-hydroxy-4-methylcoumarin. The reaction proceeds via electrophilic substitution, where the β-keto ester acts as both an acylating agent and a carbon nucleophile (Scheme 1). Typical conditions involve cooling the reaction mixture to 0–10°C to mitigate exothermic side reactions, followed by gradual warming to room temperature.
Isolation and Purification
The crude product is precipitated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization from ethanol. Analytical characterization via ¹H NMR reveals a singlet at δ 2.15–2.46 ppm for the 4-methyl group and a doublet at δ 6.24 ppm for the coumarin’s 3-H proton.
Preparation of N,N-Diethyl-2-bromoacetamide
Synthesis from Bromoacetyl Bromide
N,N-Diethyl-2-bromoacetamide is synthesized via nucleophilic acyl substitution between bromoacetyl bromide and diethylamine (Scheme 2). The reaction, conducted in anhydrous dichloromethane, proceeds at 0°C to minimize side reactions. The product is isolated by extraction and vacuum distillation.
Analytical Data
¹H NMR (CDCl₃): δ 3.41 (q, 4H, NCH₂), 3.32 (s, 2H, CH₂Br), 1.21 (t, 6H, CH₃). The carbonyl resonance in ¹³C NMR appears at δ 166.3 ppm , confirming amide formation.
O-Alkylation of 7-Hydroxy-4-methylcoumarin
Reaction Optimization
The O-alkylation step employs N,N-diethyl-2-bromoacetamide and 7-hydroxy-4-methylcoumarin in acetonitrile with potassium carbonate as the base (Scheme 3). Heating at 50°C for 16 hours ensures complete conversion.
Mechanistic Insights
The reaction proceeds via an Sₙ2 mechanism , where the phenoxide ion attacks the electrophilic α-carbon of the bromoacetamide. Steric hindrance from the N,N-diethyl groups minimally affects reactivity due to the linear transition state.
Analytical Characterization of the Final Product
Spectroscopic Data
Purity Assessment
Gas chromatography-mass spectrometry (GC/MS) confirms >95% purity, with no detectable byproducts. Elemental analysis aligns with theoretical values for C₁₆H₁₉NO₄ .
Challenges and Optimization Considerations
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties and applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of coumarin, including those related to N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, exhibit significant anticancer properties. For instance, compounds containing the 4-methylcoumarin moiety have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) cells, with IC50 values indicating strong cytotoxic effects . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Studies have demonstrated that certain derivatives of this compound possess antimicrobial activities. For example, the synthesis of related compounds has shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents . The structural features that enhance these properties include the presence of electron-withdrawing groups and the overall molecular conformation.
Anti-inflammatory Effects
Coumarin derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been investigated for their ability to inhibit inflammatory pathways, which could lead to therapeutic applications in treating chronic inflammatory diseases .
Agricultural Applications
Pesticide Development
The unique structure of this compound lends itself to potential use as a pesticide or herbicide. Its derivatives have been explored for their efficacy in controlling plant pathogens and pests. The mechanism often involves disrupting cellular processes in target organisms, leading to their death or reduced viability .
Plant Growth Regulators
There is emerging interest in the application of coumarin derivatives as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways or enhancing resistance to environmental stressors .
Materials Science
Polymer Chemistry
this compound can be utilized in polymer synthesis due to its reactive functional groups. It can serve as a monomer or a crosslinking agent in the formation of novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, this compound has potential applications in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles makes it a candidate for further research in targeted drug delivery systems .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound’s chromen-2-one core can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death .
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural homology with several coumarin-acetamide derivatives, differing primarily in substituents on the acetamide nitrogen and the coumarin core. Key analogs include:
Key Observations :
- N,N-Diethyl substitution increases steric bulk and lipophilicity compared to primary amides (e.g., 4na ) or aryl-substituted analogs (e.g., 4ca ).
Spectral Data Comparison
Spectral profiles (IR, NMR) highlight structural differences:
Key Observations :
- The diethyl groups in the target compound produce distinct triplet (δ ~1.10) and quartet (δ ~3.30–3.50) signals absent in analogs like 4na or 4ca.
- Coumarin H-3 resonance (δ ~6.30) remains consistent across derivatives .
Biological Activity
N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic coumarin derivative notable for its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
The compound's chemical structure is characterized by its coumarin moiety, which is linked to an acetamide group. Below are the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | N,N-diethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This mechanism disrupts bacterial growth and replication.
- Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
Antimicrobial Activity
Research indicates significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
A case study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been shown to reduce levels of pro-inflammatory cytokines in various models:
- Cell Line Studies : In vitro studies using RAW264.7 cells demonstrated that the compound could significantly lower IL-6 and TNF-α levels, indicating its potential for treating inflammatory conditions.
- Mechanistic Insights : The anti-inflammatory effects are mediated through inhibition of the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological activity and therapeutic potential of this compound:
- Study on Antimicrobial Effects : A study published in Pharmaceutical Biology reported that derivatives of coumarin, including this compound, exhibited significant antimicrobial activity against a range of pathogens, emphasizing the importance of structural modifications in enhancing bioactivity .
- Inflammation Modulation : Another investigation detailed how the compound inhibited the production of nitric oxide (NO) in macrophages, which is often elevated during inflammatory responses. This effect was linked to reduced expression of inducible nitric oxide synthase (iNOS), further supporting its anti-inflammatory potential .
- Comparative Analysis with Other Compounds : The compound was compared with similar coumarin derivatives like warfarin and dicoumarol, revealing unique properties that enhance its biological activity due to specific structural modifications.
Q & A
Q. What are the key synthetic routes for N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the chromen-2-one core via condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions.
- Step 2 : Introduction of the acetamide moiety by reacting the chromen-7-yloxy intermediate with diethylamine derivatives.
- Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC or TLC. Yield optimization requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : Confirms substitution patterns (e.g., coupling of the diethyl group at δ ~1.2–1.4 ppm for CH3 and δ ~3.3–3.5 ppm for CH2).
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Anti-inflammatory : COX-2 inhibition assays or cytokine profiling (e.g., IL-6, TNF-α) in macrophage models.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic efficiency?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by ~20% compared to conventional heating .
- Catalyst screening : Use Pd/C or nano-catalysts for selective coupling reactions.
- Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent polarity, stoichiometry) to minimize side products .
Q. What mechanistic studies are needed to elucidate its biological interactions?
- Molecular docking : Predict binding affinity to targets like DNA gyrase (for antimicrobial activity) or HDAC (for anticancer effects).
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with proteins/enzymes.
- Metabolomic profiling : Identify downstream pathways using LC-MS/MS .
Q. How should contradictory data in biological activity be resolved?
- Assay standardization : Ensure consistent inoculum size in antimicrobial tests or cell passage number in cytotoxicity studies.
- Dose-response validation : Repeat experiments across multiple replicates and cell lines.
- Structural analogs : Compare activity with related coumarin-acetamide derivatives to isolate substituent effects .
Methodological and Analytical Challenges
Q. What strategies are effective in developing HPLC/LC-MS protocols for purity analysis?
- Column selection : C18 reverse-phase columns with acetonitrile/water gradients (0.1% formic acid) for optimal resolution.
- Detection : UV at 254 nm (chromen-2-one absorption) and ESI-MS in positive ion mode.
- Validation : Linearity (R² > 0.995), LOD/LOQ determination, and spike-recovery tests .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the chromen-2-one 6-position.
- Diethyl vs. dimethyl acetamide : Compare logP and bioavailability using SwissADME predictions.
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
Q. What are the stability considerations under physiological conditions?
- Hydrolysis susceptibility : Test pH-dependent degradation (e.g., in PBS at pH 7.4 vs. gastric fluid at pH 1.2).
- Photostability : Monitor UV-induced decomposition using accelerated aging chambers.
- Metabolite identification : Incubate with liver microsomes and profile via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
